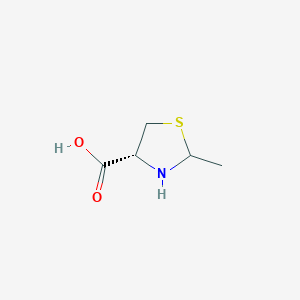
4-Buta-1,3-diynylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Buta-1,3-diynylpyridine”, also known as “4,4’-Buta-1,3-diyne-1,4-diyldipyridine”, is a chemical compound with the molecular formula C14H8N2 . It has an average mass of 204.227 Da and a monoisotopic mass of 204.068741 Da .
Synthesis Analysis
The synthesis of compounds similar to “4-Buta-1,3-diynylpyridine” often involves multicomponent reactions such as the Hantzsch reaction . This reaction traditionally involves the formation of 1,4-dihydropyridine from ethyl acetoacetate, aromatic aldehyde, and any ammonia source on heating in an appropriate solvent in the presence of a protic or Lewis acid . Another method involves the oxidative dimerization of ethynylpyridines .Molecular Structure Analysis
The molecular structure of “4-Buta-1,3-diynylpyridine” can be found in various databases like ChemSpider . It’s important to note that the exact structure can vary based on the isomers and the specific substitutions on the pyridine ring .Chemical Reactions Analysis
The chemical reactions involving “4-Buta-1,3-diynylpyridine” and similar compounds often involve multicomponent reactions and coupling reactions . For example, the dehydrobromination of certain compounds can lead to the formation of dienes .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Buta-1,3-diynylpyridine” include its molecular formula (C14H8N2), average mass (204.227 Da), and monoisotopic mass (204.068741 Da) .Direcciones Futuras
Future research directions could involve the development of new synthesis methods and the exploration of the compound’s potential applications. For instance, the synthesis of 1,4-diaryl-1,3-butadiynes has been studied for potential applications as luminescent clusters . Additionally, the construction of metal-organic frameworks (MOFs) using “4-Buta-1,3-diynylpyridine” and similar compounds could be another interesting area of research .
Propiedades
IUPAC Name |
4-buta-1,3-diynylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c1-2-3-4-9-5-7-10-8-6-9/h1,5-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIQPDVMFOZALA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC#CC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938842 |
Source


|
| Record name | 4-(Buta-1,3-diyn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Buta-1,3-diynylpyridine | |
CAS RN |
176715-52-9 |
Source


|
| Record name | 4-(Buta-1,3-diyn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

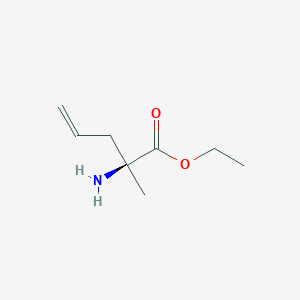
![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)
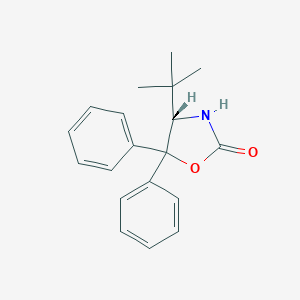
![9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]](/img/structure/B71189.png)
![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-](/img/structure/B71190.png)


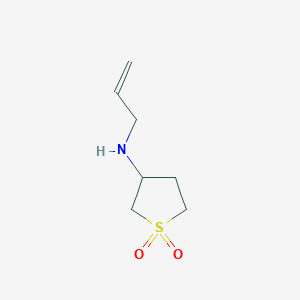

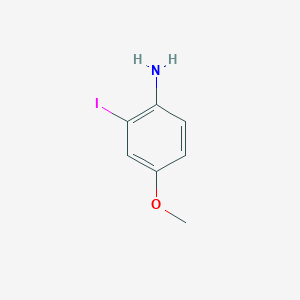
![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)


